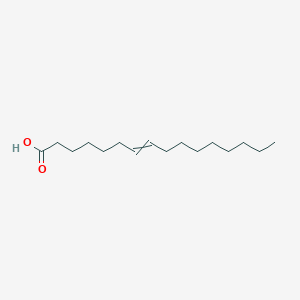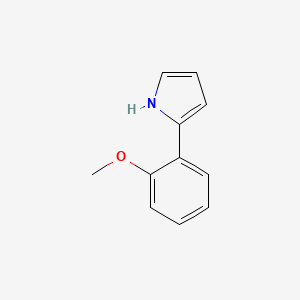
2-(2-methoxyphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)pyrrole is an organic compound with the molecular formula C11H11NO It is a derivative of pyrrole, where the pyrrole ring is substituted with a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole-1-carboxylic acid, 2-(2-methoxyphenyl)-, phenylmethyl ester with sodium hydroxide in methanol at room temperature. The reaction mixture is stirred for about 20 minutes, followed by extraction and purification to yield the desired product .
Another method involves the use of microwave-induced iodine-catalyzed reactions under solventless conditions. This method is efficient and produces high yields of N-substituted pyrroles by reacting 2,5-dimethoxytetrahydrofuran with various amines .
Industrial Production Methods
Industrial production of 2-(2-Methoxyphenyl)pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-Methoxyphenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
2-(2-Methoxyphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrrole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-8,12H,1H3 |
InChIキー |
UCSKMYPSQKBZGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)

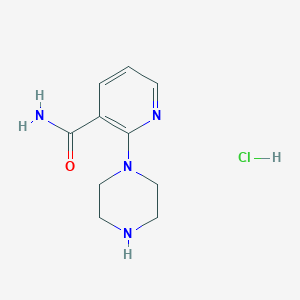


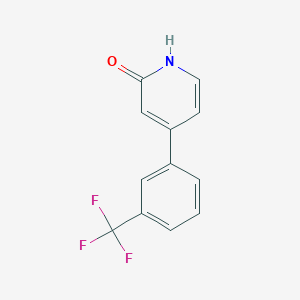
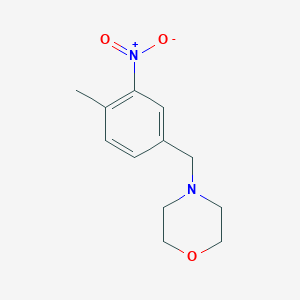
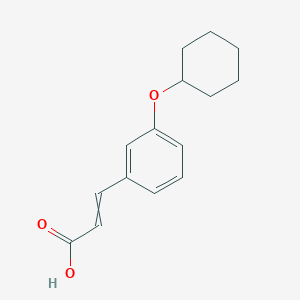
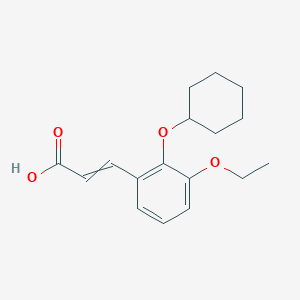

![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
